molecular formula C22H29NO3 B1246370 (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol

Cat. No. B1246370
M. Wt: 355.5 g/mol
InChI Key: AFZLABYDOCWQBQ-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol is a stilbenoid.

Scientific Research Applications

Receptor Binding Affinity and Pharmaceutical Potential

  • Selective Serotonin Receptor Binding : A study by (Tanaka et al., 2000) highlights the synthesis of a series of compounds including (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol. These compounds demonstrate a high affinity for serotonin-2 (5-HT2) receptors, showing potential for treating conditions related to serotonin imbalance.

  • Pharmacological Profiles of 5-HT2A Receptor Antagonists : Research by (Ogawa et al., 2002) explores the pharmacological profile of (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol. This compound is identified as a novel 5-HT2A receptor antagonist with potential for treating conditions related to this receptor, such as certain psychiatric disorders.

Other Related Research

  • Antibacterial Activity of Pyrrolidine Derivatives : The study by (Kim et al., 2006) discusses the synthesis of pyrrolidine derivatives with a focus on their antibacterial properties. While not directly related to the specific compound , this research provides insight into the broader potential applications of pyrrolidine-based compounds in the field of antibacterial agents.

  • Synthesis and Analgesic-Antiinflammatory Activities : Research by (Agudoawu & Knaus, 2000) explores the synthesis of compounds similar in structure to the compound , assessing their potential analgesic and anti-inflammatory activities. This suggests a possible application in pain and inflammation management.

properties

Product Name

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1

InChI Key

AFZLABYDOCWQBQ-WOJBJXKFSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O

Canonical SMILES

CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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